molecular formula C25H26N2O6S B2638270 ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate CAS No. 866811-92-9

ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate

Cat. No.: B2638270
CAS No.: 866811-92-9
M. Wt: 482.55
InChI Key: WWWPJUHHWSOYCW-UHFFFAOYSA-N
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Description

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for various applications such as drug discovery, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperidine moiety. The final step involves esterification to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups to the piperidine or quinoline moieties.

Scientific Research Applications

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is used in material sciences for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate: A closely related compound with a different position of the carboxylate group.

    Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-2-carboxylate: Another similar compound with a different position of the carboxylate group.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-2-31-25(28)17-7-6-10-27(16-17)24-19-13-21-22(33-12-11-32-21)14-20(19)26-15-23(24)34(29,30)18-8-4-3-5-9-18/h3-5,8-9,13-15,17H,2,6-7,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPJUHHWSOYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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